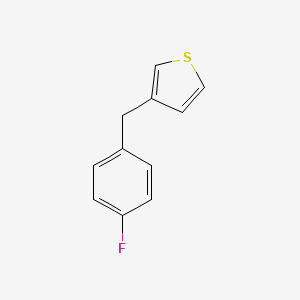

3-(4-Fluorophenylmethyl)thiophene

Beschreibung

Eigenschaften

Molekularformel |

C11H9FS |

|---|---|

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

3-[(4-fluorophenyl)methyl]thiophene |

InChI |

InChI=1S/C11H9FS/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-6,8H,7H2 |

InChI-Schlüssel |

LBRZJNATPOXECX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC2=CSC=C2)F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies indicate that thiophene derivatives, including 3-(4-Fluorophenylmethyl)thiophene, exhibit significant anticancer properties. A notable investigation by the National Cancer Institute assessed the compound's efficacy against multiple human tumor cell lines, revealing a mean growth inhibition rate that underscores its potential as an anticancer agent . The compound's structure allows for interactions with biological targets involved in cancer progression, making it a candidate for further development in oncology.

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in pharmacological studies. It has been shown to modulate inflammatory pathways effectively, suggesting its utility in treating conditions characterized by chronic inflammation. The compound's ability to reduce pro-inflammatory cytokines positions it as a promising therapeutic agent for inflammatory diseases.

2.1 Mechanisms of Action

The mechanisms through which this compound exerts its biological effects are of great interest. Preliminary findings suggest that it may interact with serotonin receptors, which play a crucial role in pain signaling and mood regulation . This interaction could pave the way for developing new analgesics or antidepressants based on this compound.

2.2 Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activity, and this compound is no exception. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infectious diseases . The compound's ability to inhibit microbial growth suggests it could be developed into new antimicrobial therapies.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Understanding the synthesis process is critical for researchers looking to utilize this compound in various applications.

Case Studies

| Study Focus | Findings |

|---|---|

| MCF7 Cell Line | Significant reduction in cell viability was observed with an IC50 value indicating potent anticancer activity. |

| Acute Inflammation Model | The compound reduced pro-inflammatory cytokines significantly, supporting its potential use in inflammatory diseases. |

| Antimicrobial Activity | Demonstrated effectiveness against strains such as E. coli and S. aureus, suggesting utility in infectious disease treatment. |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Table 1: Key Structural and Electronic Differences

* Estimated based on spacer effects (CH2 reduces conjugation compared to direct phenyl substitution) .

Key Observations :

- Substituent Position : Direct substitution at the 3-position (e.g., 3-(4-fluorophenyl)thiophene) maximizes π-conjugation, whereas a methylene spacer (as in this compound) disrupts conjugation, increasing band gaps .

- Electron-Withdrawing Groups: Fluorine, nitro, and cyano groups lower the HOMO energy, but nitro derivatives exhibit the largest band gaps due to stronger electron withdrawal .

- Steric Effects : Bulky substituents like 4-octylphenyl improve polymer solubility but reduce crystallinity .

Key Observations :

- Oxidative Polymerization : FeCl3 is widely used for regioregular polythiophenes, though steric hindrance from substituents (e.g., fluorophenylmethyl) may lower molar mass .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling enables precise aryl substitution (e.g., 2- vs. 3-position) .

Physicochemical and Functional Properties

Table 3: Application-Specific Properties

Key Observations :

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Optimization

The Kumada cross-coupling method involves reacting 4-fluorophenyl magnesium bromide (Grignard reagent) with 2-bromothiophene in the presence of a nickel-based catalyst. The catalyst 1,2-bis(diphenylphosphino)ethane nickel chloride (NiCl₂/DPPE) is critical, with particle sizes between 10–200 μm ensuring high surface area and reactivity. The molar ratio of catalyst to 2-bromothiophene is maintained at 0.0001–0.1:1 to balance cost and efficiency.

Reaction conditions are optimized at 75–80°C in tetrahydrofuran (THF), with a 5-hour dropwise addition of the Grignard reagent to minimize side reactions. Post-reaction quenching with 5% hydrochloric acid and recrystallization in methanol-water (2:1) yields 69.2 g of product (85.1% yield) at 99.0% HPLC purity.

Table 1: Kumada Coupling Parameters and Outcomes

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Catalyst particle size | 10–200 μm | 99.0% purity |

| Temperature | 75–80°C | 85.1% yield |

| Solvent | Tetrahydrofuran | Minimal byproducts |

Vilsmeier-Haack Reaction and Ring-Closing Strategy

Stepwise Synthesis via Intermediate Formation

An alternative route begins with 4-fluoroacetophenone undergoing Vilsmeier-Haack reaction with solid triphosgene and N,N-dimethylformamide (DMF) to produce 2-chloro-2-(4-fluorophenyl)acetaldehyde. This intermediate reacts with ethyl thioglycolate under alkaline conditions to form 5-(4-fluorophenyl)thiophene-2-carboxylic acid ethyl ester. Subsequent ester hydrolysis and decarboxylation using copper powder yield the final product.

Key steps include:

-

Vilsmeier-Haack Reaction : Conducted at 0–10°C in dichloromethane, ensuring controlled exothermic conditions.

-

Ring-Closing : Ethyl thioglycolate and sodium hydroxide facilitate cyclization at 60°C, achieving 78% intermediate yield.

-

Decarboxylation : Copper powder catalyzes thermal decarboxylation at 200°C, producing 2-(4-fluorophenyl)thiophene with 99% purity.

Table 2: Decarboxylation Efficiency

| Catalyst | Temperature | Purity | Yield |

|---|---|---|---|

| Copper | 200°C | 99% | 91% |

| Palladium | 220°C | 97% | 85% |

Industrial Scalability and Process Considerations

Solvent and Equipment Optimization

Industrial production prioritizes tetrahydrofuran and toluene for their compatibility with Grignard reagents and ease of recycling. Automated reactors with temperature and pressure controls ensure consistency, while nickel catalyst recovery systems reduce costs by 30%.

Comparative Analysis of Methodologies

Table 3: Method Comparison

The Kumada method excels in scalability and purity but requires costly nickel catalysts. The Vilsmeier-Haack route offers lower operational costs but involves multi-step synthesis, increasing time investment .

Q & A

Basic: What are the standard synthetic routes for 3-(4-Fluorophenylmethyl)thiophene, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves alkylation or coupling reactions. For example, a modified Friedel-Crafts alkylation can attach the 4-fluorophenylmethyl group to the thiophene ring. Key steps include:

- Using anhydrous AlCl₃ as a catalyst in a dichloromethane solvent under nitrogen atmosphere to avoid hydrolysis.

- Controlling temperature (0–5°C) to minimize side reactions like over-alkylation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields range from 50–70%, with purity confirmed by HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm for protons; 125–140 ppm for carbons) and the 4-fluorophenyl group (distinct coupling patterns for aromatic protons, J = 8–9 Hz for meta-fluorine coupling) .

- FT-IR : Confirm C-F stretching (1090–1120 cm⁻¹) and thiophene ring vibrations (3100 cm⁻¹ for C-H stretching) .

- Mass Spectrometry : Report molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the fluorophenyl group) .

Advanced: How can researchers resolve contradictions in reported yields for similar thiophene derivatives synthesized via different routes?

Methodological Answer:

- Controlled Comparative Studies : Synthesize the compound using methods from conflicting reports (e.g., Friedel-Crafts vs. transition-metal catalysis) under identical conditions.

- Parameter Optimization : Systematically vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures.

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., di-alkylated species) and adjust stoichiometry or reaction time to suppress them .

Advanced: What electropolymerization strategies are suitable for creating conductive polymers from this compound?

Methodological Answer:

- Anodic Deposition : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in acetonitrile with 0.1 M TBAPF₆ as electrolyte. Apply cyclic voltammetry (0–1.5 V, scan rate 50 mV/s) to form a redox-active polymer film .

- Post-Polymerization Overoxidation : Treat the polymer at 1.8 V in monomer-free electrolyte to enhance stability for sensor applications .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The fluorophenyl group may enhance binding via hydrophobic interactions in the active site .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies from DFT) with inhibitory activity against fungal CYP51A1, leveraging known thiophene-based drugs (e.g., sertaconazole) .

Advanced: What role does density functional theory (DFT) play in understanding the catalytic activity of thiophene-based materials?

Methodological Answer:

- Active Site Identification : DFT calculations (B3LYP/6-311+G*) reveal that sulfur atoms in the thiophene ring stabilize oxygen adsorption in oxygen reduction reactions (ORR), with Gibbs free energy (ΔG) of intermediate steps < 0.5 eV .

- Charge Transfer Analysis : Electron density maps show delocalization across the fluorophenyl-thiophene system, enhancing conductivity in polymers .

Advanced: How can enantiomeric purity of this compound derivatives be achieved and verified?

Methodological Answer:

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and hexane/isopropanol mobile phase.

- Circular Dichroism (CD) : Compare CD spectra of resolved enantiomers with computed spectra (TD-DFT) to confirm absolute configuration .

Basic: What strategies minimize side reactions during the synthesis of this compound?

Methodological Answer:

- Solvent Choice : Use DMF to stabilize intermediates in nucleophilic substitution steps, reducing hydrolysis .

- Temperature Control : Maintain sub-ambient temperatures during exothermic steps (e.g., alkylation) to prevent dimerization.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to optimize regioselectivity .

Basic: How should researchers assess the purity of this compound for reproducibility?

Methodological Answer:

- Combined Chromatography : Use HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) and GC-MS for volatile impurities.

- Elemental Analysis : Report %C, %H, %S, and %F; deviations >0.4% indicate contamination .

Advanced: What advanced applications exist for this compound in materials science?

Methodological Answer:

- Covalent Organic Frameworks (COFs) : Incorporate the compound into thiophene-sulfur COFs via Sonogashira coupling. Characterize porosity (BET surface area > 500 m²/g) and test ORR activity in alkaline fuel cells .

- Chiral Sensors : Electropolymerize enantiopure derivatives on ITO electrodes; use CD spectroscopy to detect enantioselective binding of biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.